molecular formula C14H8F3N5O2S2 B14791240 1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)anilino]methanimidoyl cyanide

1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)anilino]methanimidoyl cyanide

Cat. No.: B14791240
M. Wt: 399.4 g/mol
InChI Key: LSRXUJYKGSBXMB-UHFFFAOYSA-N
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Description

1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)anilino]methanimidoyl cyanide is a complex organic compound characterized by its unique structure, which includes a cyano group, a methyl group, a thiazole ring, a sulfonyl group, and a trifluoromethyl aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)anilino]methanimidoyl cyanide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, introduction of the cyano and methyl groups, sulfonylation, and finally, the coupling with the trifluoromethyl aniline derivative. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced monitoring techniques would ensure consistent quality and minimize the risk of contamination or hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)anilino]methanimidoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the aniline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other derivatives. Substitution reactions can lead to a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)anilino]methanimidoyl cyanide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)anilino]methanimidoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular signaling pathways, it may modulate the activity of key proteins, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)anilino]methanimidoyl cyanide: shares structural similarities with other sulfonyl-containing compounds and thiazole derivatives.

    Other thiazole derivatives: These compounds often exhibit similar chemical reactivity and biological activities.

    Sulfonyl-containing compounds: These compounds are known for their diverse applications in chemistry and medicine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the cyano and sulfonyl groups contribute to its reactivity and potential for forming strong interactions with molecular targets.

Properties

Molecular Formula

C14H8F3N5O2S2

Molecular Weight

399.4 g/mol

IUPAC Name

1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)anilino]methanimidoyl cyanide

InChI

InChI=1S/C14H8F3N5O2S2/c1-8-11(6-18)13(22-25-8)26(23,24)12(7-19)21-20-10-4-2-3-9(5-10)14(15,16)17/h2-5,20H,1H3

InChI Key

LSRXUJYKGSBXMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NS1)S(=O)(=O)C(=NNC2=CC=CC(=C2)C(F)(F)F)C#N)C#N

Origin of Product

United States

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